7-(Diphenylphosphoryl)-7-azabicyclo[4.1.0]hept-3-ene is a complex organic compound notable for its unique bicyclic structure and the presence of a diphenylphosphoryl group. This compound, identified by the Chemical Abstracts Service number 254888-50-1, has garnered interest in various scientific fields due to its potential applications in chemistry and medicinal research. Its molecular formula is with a molecular weight of approximately 295.32 g/mol .
The synthesis of 7-(Diphenylphosphoryl)-7-azabicyclo[4.1.0]hept-3-ene typically involves multiple steps:
The synthetic route may involve careful control of temperature and reaction time to optimize yield and purity. Following synthesis, purification techniques such as chromatography may be employed to isolate the desired product from by-products .
The molecular structure of 7-(Diphenylphosphoryl)-7-azabicyclo[4.1.0]hept-3-ene features a bicyclic framework with a nitrogen atom incorporated into the ring system, contributing to its unique properties:
Property | Value |
---|---|
CAS Number | 254888-50-1 |
IUPAC Name | 7-diphenylphosphoryl-7-azabicyclo[4.1.0]hept-3-ene |
InChI | InChI=1S/C18H18NOP/c20-21(15-9-3-1-4-10-15,16-11-5-2-6-12-16)19-17-13-7-8-14-18(17)19/h1-12,17-18H,13-14H2 |
Canonical SMILES | C1C=CCC2C1N2P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
7-(Diphenylphosphoryl)-7-azabicyclo[4.1.0]hept-3-ene can participate in various chemical reactions:
The outcomes of these reactions depend on specific conditions such as temperature, solvent choice, and concentration of reactants, which can lead to different products based on the reaction pathway taken .
The mechanism by which 7-(Diphenylphosphoryl)-7-azabicyclo[4.1.0]hept-3-ene exerts its effects primarily involves interactions with molecular targets including enzymes and proteins. The bicyclic structure facilitates specific binding interactions that can modulate enzymatic activity or influence biological pathways.
The diphenylphosphoryl group enhances reactivity and allows for participation in various chemical transformations that may further influence biological activity, making it a candidate for drug development and other therapeutic applications .
While specific physical properties such as melting point or boiling point are not universally documented for this compound, it is generally characterized by:
Key chemical properties include:
Property | Value |
---|---|
Molecular Weight | 295.32 g/mol |
Solubility | Solubility data not extensively reported; likely soluble in organic solvents due to its structure |
Stability | Stability varies based on environmental conditions; inert under normal laboratory conditions |
7-(Diphenylphosphoryl)-7-azabicyclo[4.1.0]hept-3-ene has several notable applications in scientific research:
CAS No.: 4208-67-7
CAS No.: 571-72-2
CAS No.:
CAS No.: 1482467-37-7
CAS No.: 85252-29-5